4-(3-Chlorophenoxy)aniline
Overview
Description
4-(3-Chlorophenoxy)aniline is an organic compound with the chemical formula C12H10ClNO. It is characterized by a phenoxy group substituted with a chlorine atom at the third position and an aniline group at the fourth position. This compound is a white solid crystal with a distinct smell .
Mechanism of Action
Target of Action
The primary target of 4-(3-Chlorophenoxy)aniline is the malaria parasite . It has been shown to have antimalarial activity against both sensitive and resistant human and mice malaria parasites .
Mode of Action
It is known that it interacts with the malaria parasite, leading to its death
Biochemical Pathways
Given its antimalarial activity, it is likely that it interferes with the life cycle of the malaria parasite .
Pharmacokinetics
In terms of pharmacokinetics, this compound has been shown to have high intestinal absorption (HIA) of over 95% . This suggests that the compound has good bioavailability. It also has medium human ether-a-go-go related gene (herg) k+ channel inhibition risks , which could potentially lead to cardiac side effects.
Result of Action
The result of the action of this compound is the death of the malaria parasite, leading to a reduction in malaria symptoms . It has been shown to have an effective dosage-50 (ED50) of 4.211, 2.601, and 3.875 mg/kg body weight against different strains of the malaria parasite .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, factors such as the presence of other drugs, the patient’s health status, and the specific strain of the malaria parasite can all influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 3-chlorophenol with 4-chloronitrobenzene in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide or dimethyl sulfoxide
Temperature: Elevated temperatures around 100-150°C
Reduction: Catalytic hydrogenation or using reducing agents like iron powder and hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenoxy anilines depending on the nucleophile used.
Scientific Research Applications
4-(3-Chlorophenoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of hybrid molecules with therapeutic properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenoxy)aniline
- 4-(Pyridin-3-yloxy)aniline
- 2-(2,4-Dichlorophenoxy)aniline
- 3-Chloro-4-(2,4-Dichlorophenoxy)aniline
Uniqueness
4-(3-Chlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. For example, the position of the chlorine atom can significantly influence the compound’s interaction with biological targets and its overall efficacy in therapeutic applications .
Properties
IUPAC Name |
4-(3-chlorophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOTUHZXYCEPGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205264 | |
Record name | Benzenamine, 4-(3-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56705-51-2 | |
Record name | 4-(3-Chlorophenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56705-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(3-chlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056705512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(3-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(3-chlorophenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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